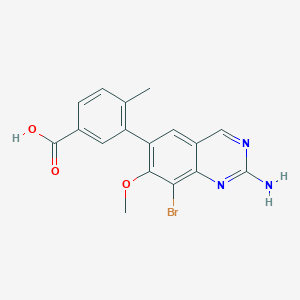
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid is a complex organic compound with the molecular formula C₁₇H₁₄BrN₃O₃ and a molecular weight of 388.22 g/mol This compound features a quinazoline core substituted with amino, bromo, and methoxy groups, as well as a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials followed by functional group transformations. For instance, the synthesis might start with the formation of the quinazoline core, followed by bromination, methoxylation, and subsequent coupling with a benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromo group could yield various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Amino-8-chloro-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- 3-(2-Amino-8-fluoro-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- 3-(2-Amino-8-iodo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
Uniqueness
The uniqueness of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the bromo group may enhance its reactivity in certain substitution reactions compared to its chloro or fluoro analogs .
Propiedades
Fórmula molecular |
C17H14BrN3O3 |
|---|---|
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
3-(2-amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14BrN3O3/c1-8-3-4-9(16(22)23)5-11(8)12-6-10-7-20-17(19)21-14(10)13(18)15(12)24-2/h3-7H,1-2H3,(H,22,23)(H2,19,20,21) |
Clave InChI |
QXXGXFYYGCMLCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)C2=C(C(=C3C(=C2)C=NC(=N3)N)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


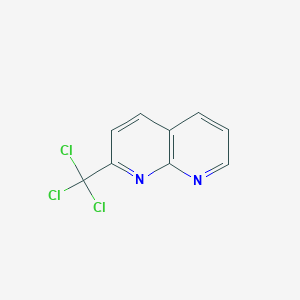

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)
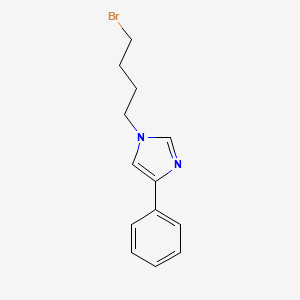

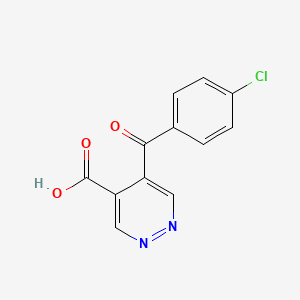

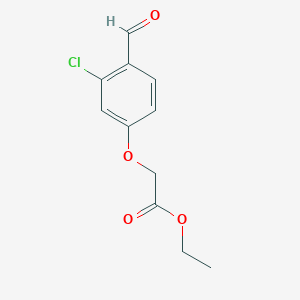
![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
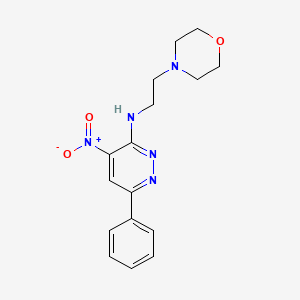
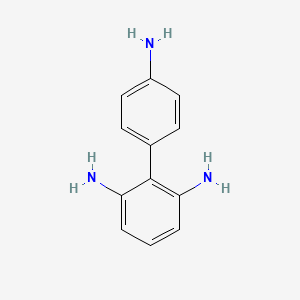
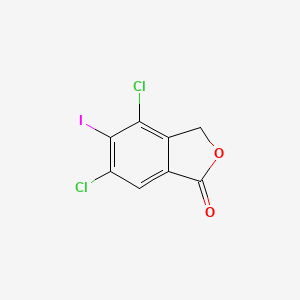
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
